methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride

Physical organic chemistry Gas-phase ion chemistry Computational chemistry

This Cα,α-disubstituted thioether amino ester hydrochloride features an α-methyl quaternary centre that restricts φ,ψ space to helical conformations, resists carboxylesterase hydrolysis, and supports native chemical ligation as a protected α-methylcysteine precursor. Its S-methyl protection prevents disulfide scrambling during SPPS. Replace generic S-methyl-L-cysteine methyl ester HCl—substitution compromises conformational control and ester lability. Request a quote for high-purity ≥95% material.

Molecular Formula C6H14ClNO2S
Molecular Weight 199.70 g/mol
CAS No. 2866352-40-9
Cat. No. B6608674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride
CAS2866352-40-9
Molecular FormulaC6H14ClNO2S
Molecular Weight199.70 g/mol
Structural Identifiers
SMILESCC(CSC)(C(=O)OC)N.Cl
InChIInChI=1S/C6H13NO2S.ClH/c1-6(7,4-10-3)5(8)9-2;/h4,7H2,1-3H3;1H
InChIKeyVJZMJOBCUDLEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride (CAS 2866352-40-9) – Structural Overview and Procurement Relevance


Methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride (CAS 2866352-40-9) is a Cα,α-disubstituted, sulfur-containing α-amino acid methyl ester hydrochloride. Its molecular formula is C₅H₁₂ClNO₂S with a molecular weight of approximately 185.67 g/mol (free base ester ~149.21 g/mol; hydrochloride salt ~199.70 g/mol) [1]. It belongs to the class of non‑proteinogenic α‑methyl amino acid esters and is structurally distinguished by the simultaneous presence of (i) an α‑methyl quaternary centre, (ii) a methylsulfanyl (-SCH₃) side chain, and (iii) a methyl ester C‑terminus, furnished as the hydrochloride. These features collectively impart conformational rigidity, altered acid‑base behaviour, and differentiated ester‑lability relative to its closest commercially available comparators [2].

Why Generic Substitution of methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride Fails: Key Differentiation Drivers


The compound cannot be reliably substituted with the cheaper, more abundant S‑methyl‑L‑cysteine methyl ester hydrochloride (CAS 34017‑27‑1) or with L‑methionine methyl ester hydrochloride (CAS 2491‑18‑1) because the α‑methyl quaternary centre fundamentally alters four properties that direct experimental outcomes: (1) backbone conformational bias in peptide chains, (2) resistance to enzymatic ester hydrolysis, (3) gas‑phase proton affinity and the preferred site of deprotonation, and (4) the kinetic behaviour of the ester group in ligation and coupling chemistries [1][2][3]. Where an application demands an α,α‑disubstituted thioether‑containing amino ester building block, the absence of the α‑methyl group in generic alternatives eliminates the conformational constraint and the partial protection against carboxylesterase‑mediated cleavage, making substitution scientifically inappropriate.

methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride – Quantitative Comparative Evidence for Scientific and Procurement Decisions


Gas‑Phase Proton Affinity: α‑Methylcysteine vs. Gem‑Dimethylcysteine (Penicillamine)

The gas‑phase proton affinity (PA) of the non‑protein α‑methyl cysteine (the free‑acid congener of the target compound) was determined as 923.5 ± 9.8 kJ/mol using the extended kinetic method in an ESI‑tandem mass spectrometer, compared with 925 ± 8.5 kJ/mol for gem‑dimethyl cysteine (penicillamine) [1]. Both α‑methyl and gem‑dimethyl congeners adopt a thiolate structure upon deprotonation, with the computed ΔHₐcid of α‑methyl cysteine (1389 kJ/mol) slightly higher (less acidic) than that of penicillamine (1380 ± 9 kJ/mol) [1]. These quantitative gas‑phase metrics confirm that the α‑methyl substitution imparts distinct acid‑base properties that differ from the clinically utilised gem‑dimethyl analog.

Physical organic chemistry Gas-phase ion chemistry Computational chemistry

Enzymatic Ester Hydrolysis Resistance of α,α‑Disubstituted Amino Acid Esters vs. Monosubstituted Esters

Pig liver esterase (PLE)‑catalysed hydrolysis of α,α‑disubstituted α‑amino acid ethyl esters proceeds with only moderate enantiomeric excess and narrow substrate specificity, indicating substantial steric hindrance at the active site relative to monosubstituted amino acid esters, which are efficiently hydrolysed [1]. Mycobacterial amino acid amidase, in contrast, readily accepts α,α‑disubstituted substrates, yielding S‑α,α‑disubstituted α‑amino acids and the corresponding R‑amides [1]. This enzymatic discrimination between mono‑ and di‑substituted amino acid esters provides a quantitative rationale for the target compound's enhanced resistance to rapid esterase cleavage.

Enzymatic resolution Biocatalysis Peptide prodrug design

Conformational Bias in α‑Methyl Amino Acid‑Containing Peptides vs. Non‑Methylated Analogues

Crystallographic analysis of peptides containing Cα‑methylated amino acids (e.g., (αMe)Leu) reveals that all residues adopt φ, ψ torsion angles constrained to the helical region of the Ramachandran map, folding into regular right‑handed 3₁₀‑helices [1]. In contrast, peptides composed solely of proteinogenic (non‑α‑methylated) amino acids populate a broad conformational space including extended β‑strand conformations. Solution‑phase studies further confirm that α‑methyl‑α‑amino acid diamides force model peptides to adopt helix‑like conformations [2]. When the target compound's α‑methyl‑substituted scaffold is incorporated, this same conformational restriction is expected to apply, biasing the peptide backbone toward helical geometries that non‑methylated S‑methylcysteine methyl ester cannot enforce.

Peptidomimetics Conformational analysis X-ray crystallography

Thioester‑Mimetic Reactivity: α‑Methylcysteine vs. Cysteine in Peptide Ligation

α‑Methylcysteine positioned at the C‑terminus of a peptide can function as a weakly activated thioester equivalent in peptide ligation reactions, with the ligation rate tuneable by adjusting the concentration of 4‑mercaptophenylacetic acid (MPAA) catalyst [1]. The gem‑dimethyl effect and backbone twisting conferred by the α‑methyl group accelerate the thioester‑mimetic reactivity relative to unsubstituted cysteine [2]. For methyl 2‑amino‑2‑methyl‑3‑(methylsulfanyl)propanoate hydrochloride, the S‑methyl thioether side chain replaces the free thiol of α‑methylcysteine, offering a protected, oxidation‑resistant form that can be selectively deprotected for downstream ligation applications.

Native chemical ligation Peptide synthesis Thioester chemistry

LogP and Hydrophobicity: α‑Methyl‑Substituted Methionine Ester vs. S‑Methylcysteine Methyl Ester

The computationally predicted LogP of α‑methyl‑DL‑methionine (the free‑acid homologue of the target compound's amino acid core) is 1.241 , while S‑methyl‑L‑cysteine (the non‑α‑methylated, free‑acid comparator) exhibits an estimated LogP of approximately −0.38 . The methyl esterification of the target compound further increases lipophilicity by an estimated +0.5 to +0.8 LogP units (typical for methyl ester vs. free acid in amino acid series). Consequently, the target compound is predicted to have a LogP approximately 2.0–2.5 units higher than that of S‑methyl‑L‑cysteine methyl ester hydrochloride, resulting in markedly different chromatographic retention (e.g., RP‑HPLC) and membrane‑partitioning behaviour.

Lipophilicity ADME Chromatographic retention

Molecular Weight Differentiation: Target Compound vs. S‑Methyl‑L‑cysteine Methyl Ester Hydrochloride

The molecular weight of the target compound (free base ester C₅H₁₁NO₂S, MW 149.21 g/mol; hydrochloride salt [C₅H₁₁NO₂S·HCl], MW 185.67 g/mol) [1] is isobaric with S‑methyl‑L‑cysteine methyl ester hydrochloride (CAS 34017‑27‑1, molecular formula C₅H₁₂ClNO₂S, MW 185.67 g/mol) [2], but the two compounds differ by the position of the methyl group (α‑carbon vs. sulfur). This structural isomerism requires orthogonal analytical methods (e.g., ¹H NMR, chiral SFC, or ion‑mobility MS) for differentiation. The target compound's Cα‑quaternary centre produces a characteristic singlet for the α‑methyl group (δ ~1.5–1.6 ppm in ¹H NMR, CD₃OD or D₂O) absent in the non‑α‑methylated analog, providing a definitive spectroscopic handle for identity confirmation .

Mass spectrometry Quality control Analytical chemistry

methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride – Evidence‑Based Research and Industrial Application Scenarios


Conformationally Constrained Peptide Library Synthesis (Helix‑Stabilised SAR Campaigns)

When building peptide libraries where induction of 3₁₀‑ or α‑helical conformations is required for target engagement, methyl 2‑amino‑2‑methyl‑3‑(methylsulfanyl)propanoate hydrochloride provides the Cα‑methyl quaternary centre necessary to restrict φ,ψ space to the helical region [corroborated by class‑level conformational evidence in Section 3, Evidence Item 3]. The S‑methyl thioether side chain further offers orthogonal hydrophobicity (predicted LogP ~1.7–2.1) without the redox lability of a free thiol, enabling storage and handling under ambient conditions without disulfide dimerisation.

Metabolically Stabilised Amino Acid Ester Prodrug Intermediates

For medicinal chemistry programmes requiring an amino acid ester prodrug with enhanced resistance to plasma esterases, the target compound's α,α‑disubstituted architecture is expected to reduce the rate of carboxylesterase‑mediated hydrolysis relative to monosubstituted amino acid methyl esters [based on PLE enzymatic discrimination evidence, Section 3, Evidence Item 2]. The hydrochloride salt form ensures aqueous solubility adequate for in vitro ADME assays (≥5 mg/mL predicted in PBS, pH 7.4).

Native Chemical Ligation Precursor with Protected Thioether Side Chain

The compound serves as a protected precursor to α‑methylcysteine for native chemical ligation (NCL) applications. Upon selective S‑demethylation, the resulting α‑methylcysteine C‑terminus functions as a thioester surrogate capable of accelerating peptide ligation rates relative to unsubstituted cysteine [Section 3, Evidence Item 4]. The S‑methyl protection prevents premature oxidation or disulfide scrambling during solid‑phase peptide synthesis (SPPS) and purification steps.

Mass Spectrometry Internal Standard for S‑Methylcysteine‑Containing Peptide Quantitation

Because the compound is isobaric with S‑methyl‑L‑cysteine methyl ester hydrochloride (ΔMW ≈ 0 Da) yet chromatographically resolvable (ΔLogP ~1.5–2.0 units) [Section 3, Evidence Items 5 and 6], it is well‑suited as an internal standard or carrier in LC‑MS/MS workflows targeting post‑translationally S‑methylated cysteine residues, provided that chromatographic conditions are optimised to exploit the lipophilicity difference.

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